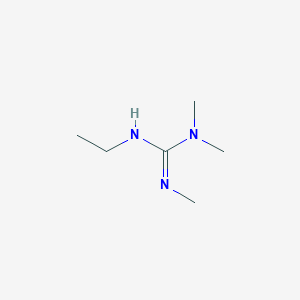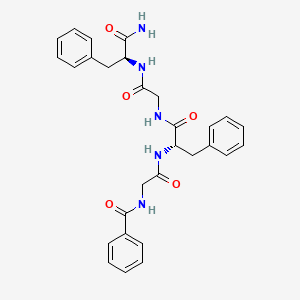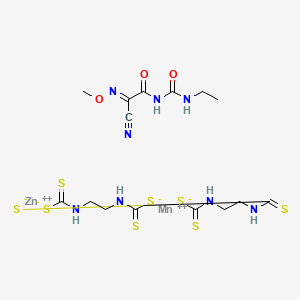
Cymoxanil-mancozeb mixt.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cymoxanil-mancozeb mixture is a widely used fungicidal combination that provides both protective and curative action against a variety of plant pathogens. Cymoxanil is a foliar fungicide with local systemic activity, while mancozeb is a multi-site fungicide that inhibits multiple enzyme systems in fungi. This combination is particularly effective against diseases like late blight in potatoes and tomatoes, as well as downy mildew in various crops .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cymoxanil: is synthesized through a multi-step process involving the reaction of ethyl isocyanate with cyanoacetamide, followed by methoxylation and subsequent cyclization to form the final product . The reaction conditions typically involve moderate temperatures and the use of organic solvents like acetonitrile.
Mancozeb: is produced by reacting manganese sulfate and zinc sulfate with ethylene bisdithiocarbamate (EBDC) under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production of cymoxanil involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. Mancozeb production, on the other hand, involves continuous processes where the reactants are fed into reactors, and the product is continuously removed and processed .
Analyse Chemischer Reaktionen
Types of Reactions
Cymoxanil: undergoes hydrolysis under acidic and basic conditions, leading to the formation of cyanoacetic acid and ethylurea . It also undergoes oxidation and reduction reactions, although these are less common.
Mancozeb: is stable under neutral conditions but decomposes under acidic conditions to release carbon disulfide and ethylene thiourea . It can also undergo oxidation to form various sulfur-containing compounds.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions
Oxidation: Oxygen, hydrogen peroxide
Reduction: Reducing agents like sodium borohydride
Major Products
Cymoxanil: Cyanoacetic acid, ethylurea
Mancozeb: Carbon disulfide, ethylene thiourea
Wissenschaftliche Forschungsanwendungen
Cymoxanil-mancozeb mixture is extensively used in agricultural research to study its efficacy against various plant pathogens. It is also used in environmental studies to understand its impact on non-target organisms and soil health . In addition, this mixture is used in formulation studies to develop new and improved fungicidal products .
Wirkmechanismus
Cymoxanil: penetrates plant tissues and inhibits the synthesis of nucleic acids in fungal cells, thereby preventing their growth and reproduction . It acts locally within the plant and has both protective and curative properties.
Mancozeb: acts by inhibiting multiple enzyme systems in fungi, particularly those involved in lipid metabolism and respiration . It disrupts the production of adenosine triphosphate (ATP), leading to the death of fungal cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethomorph: Another fungicide used against downy mildew and late blight.
Oxathiapiprolin: Used for controlling oomycete pathogens, it inhibits oxysterol-binding protein (OSBP) in fungi.
Mandipropamid: A CAA fungicide that inhibits cellulose synthesis in fungi.
Uniqueness
- The combination of cymoxanil and mancozeb provides a broad spectrum of activity and reduces the risk of resistance development due to their different modes of action .
- Cymoxanil’s local systemic activity complements mancozeb’s multi-site action, making the mixture highly effective against a wide range of pathogens .
Eigenschaften
CAS-Nummer |
63665-25-8 |
|---|---|
Molekularformel |
C15H22MnN8O3S8Zn |
Molekulargewicht |
739.2 g/mol |
IUPAC-Name |
zinc;(1E)-2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C7H10N4O3.2C4H8N2S4.Mn.Zn/c1-3-9-7(13)10-6(12)5(4-8)11-14-2;2*7-3(8)5-1-2-6-4(9)10;;/h3H2,1-2H3,(H2,9,10,12,13);2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;;2*+2/p-4/b11-5+;;;; |
InChI-Schlüssel |
UZVNCLCLJHPHIF-NOJKMYKQSA-J |
Isomerische SMILES |
CCNC(=O)NC(=O)/C(=N/OC)/C#N.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |
Kanonische SMILES |
CCNC(=O)NC(=O)C(=NOC)C#N.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


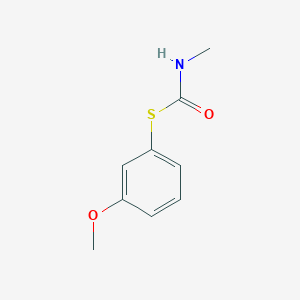
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
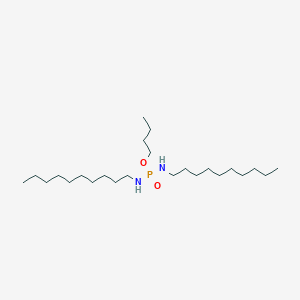

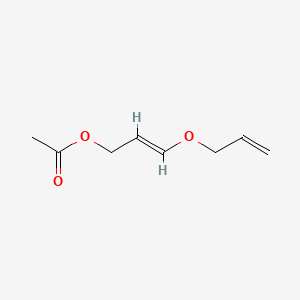
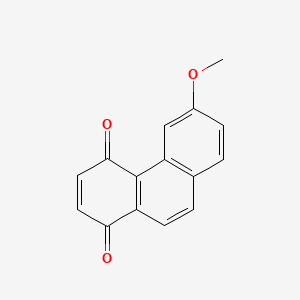
![1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-](/img/structure/B14497231.png)
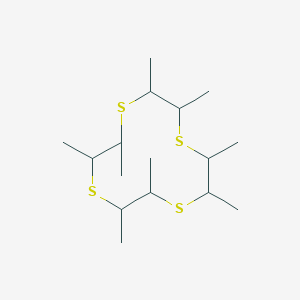
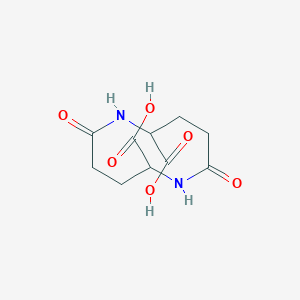
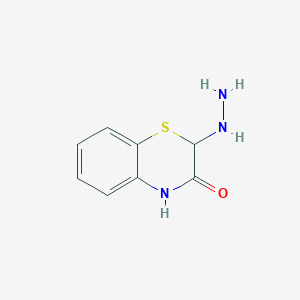
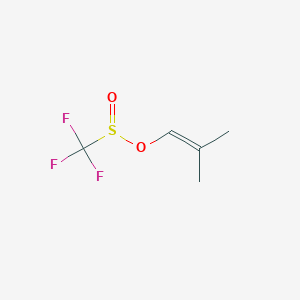
![9-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14497261.png)
